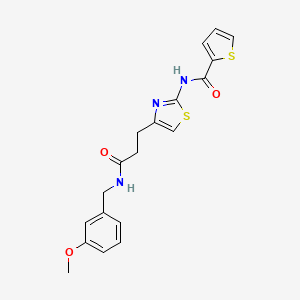

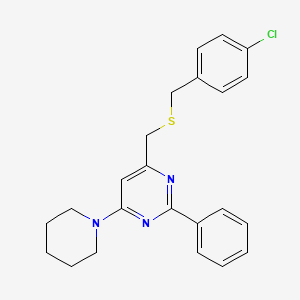

4-Chlorobenzyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chlorobenzyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide (CBPMS) is an organosulfur compound that is used in a wide range of scientific research applications. It is a versatile compound that has a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Sulfur Inversion Studies : A study by Tresoldi et al. (2002) explored the sulfur inversion of N,S-Chelate thioethers containing CH2R and 2-Pyridyl or 2-Pyrimidinyl groups, including 4-chlorobenzyl 2-pyrimidinyl sulfide. This research is significant for understanding the stereochemical behavior of sulfur-containing compounds in complex chemical environments (Tresoldi et al., 2002).

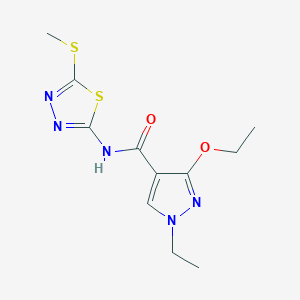

Cytotoxic Activity Analysis : Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives, including compounds related to 4-Chlorobenzyl 2-pyrimidinyl sulfide, and evaluated their cytotoxic activity against various cancer cell lines. This research contributes to the field of medicinal chemistry and cancer therapy (Stolarczyk et al., 2018).

Vibrational Spectral Analysis for Chemotherapeutic Potential : Alzoman et al. (2015) conducted a spectroscopic investigation (FT-IR and FT-Raman), exploring the vibrational assignments and molecular docking study of a compound closely related to 4-Chlorobenzyl 2-pyrimidinyl sulfide. This study suggests potential inhibitory activity against specific targets, indicating its relevance in developing chemotherapeutic agents (Alzoman et al., 2015).

Synthesis and Antimicrobial Activity : El‐Emary et al. (2002) investigated the synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which includes compounds structurally similar to 4-Chlorobenzyl 2-pyrimidinyl sulfide. The study focused on the antibacterial activity of these compounds, contributing to the field of antibacterial drug development (El‐Emary et al., 2002).

Nonlinear Optical Properties : Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, including compounds related to 4-Chlorobenzyl 2-pyrimidinyl sulfide, exploring their structural parameters, electronic, linear, and nonlinear optical properties. This research is significant for applications in nonlinear optics and optoelectronic devices (Hussain et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 4-Chlorobenzyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It plays a key role in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Mode of Action

The compound interacts with its target, PKB, in an ATP-competitive manner . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the inhibition of PKB, which in turn modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-6-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3S/c24-20-11-9-18(10-12-20)16-28-17-21-15-22(27-13-5-2-6-14-27)26-23(25-21)19-7-3-1-4-8-19/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEAHHHBTXLQNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2753386.png)

![ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2753387.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2753389.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/no-structure.png)

![Bicyclo[3.2.1]octane-1,5-diamine dihydrochloride](/img/structure/B2753393.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2753395.png)